molecular formula C21H27FN4O B7517859 N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide

N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No. B7517859
M. Wt: 370.5 g/mol
InChI Key: VVMCVFRPZHYRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide, also known as DPA-714, is a small molecule radioligand that is used for imaging of the translocator protein (TSPO) in the central nervous system (CNS). TSPO is a mitochondrial protein that is expressed in microglia, astrocytes, and other immune cells in the CNS, and its expression is upregulated in response to neuroinflammation. DPA-714 has been used in various scientific research applications to study neuroinflammation and its role in various CNS disorders.

Mechanism of Action

N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide binds to TSPO, which is upregulated in response to neuroinflammation. TSPO is involved in various cellular functions, including the regulation of mitochondrial function and apoptosis. Binding of N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide to TSPO allows for the imaging of TSPO expression in the CNS, which can be used to study the extent of neuroinflammation in various CNS disorders.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide has been shown to be a selective radioligand for TSPO, with high affinity and specificity for TSPO in the CNS. It has been shown to have minimal binding to other receptors in the CNS, which makes it an ideal radioligand for imaging TSPO expression. N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide has also been shown to have minimal toxicity and adverse effects in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide in lab experiments include its high affinity and specificity for TSPO, which allows for accurate imaging of TSPO expression in the CNS. Its minimal binding to other receptors in the CNS also makes it an ideal radioligand for imaging TSPO expression. The limitations of using N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide in lab experiments include its high cost and the need for specialized imaging equipment.

Future Directions

There are several future directions for the use of N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide in scientific research. One area of research is the development of new therapies and drugs for CNS disorders that target neuroinflammation. N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide can be used to study the effects of these therapies on TSPO expression and neuroinflammation in animal models. Another area of research is the development of new radioligands for imaging TSPO expression in the CNS. These new radioligands can be used to study the extent of neuroinflammation in various CNS disorders and to develop new therapies for these disorders.

Synthesis Methods

The synthesis of N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide involves several steps, including the reaction of 2-fluorobenzaldehyde with N,N-dimethylethylenediamine to form 2-(dimethylamino)-2-phenylethylamine. This is followed by the reaction of the amine with 4-(trifluoromethyl)phenylpiperazine-1-carboxylic acid to form N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide.

Scientific Research Applications

N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide has been used in various scientific research applications to study neuroinflammation and its role in various CNS disorders. It has been used to image TSPO expression in animal models of neuroinflammation, such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide has also been used to study the effects of various drugs and therapies on neuroinflammation.

properties

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O/c1-24(2)20(17-8-4-3-5-9-17)16-23-21(27)26-14-12-25(13-15-26)19-11-7-6-10-18(19)22/h3-11,20H,12-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMCVFRPZHYRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)N1CCN(CC1)C2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-phenylethyl]-4-(2-fluorophenyl)piperazine-1-carboxamide

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